JMV 390-1 Demonstrates Broad-Spectrum, Equipotent Inhibition vs. Narrow, Selective Inhibitors
JMV 390-1 inhibits all four major neurotensin/neuromedin N-degrading enzymes—endopeptidase 24.11, 24.15, 24.16, and aminopeptidase N—with similar potency (Ki ~50 nM) [1]. This is in stark contrast to the comparators, thiorphan and bestatin, which are selective for endopeptidase 24.11 and aminopeptidases, respectively [2].
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | Approximately 50 nM for endopeptidases 24.11, 24.15, 24.16, and aminopeptidase N |
| Comparator Or Baseline | Thiorphan: ~1.5 nM for endopeptidase 24.11 [2]; Bestatin: ~200 nM for aminopeptidase N [2] |
| Quantified Difference | JMV 390-1 exhibits equipotent inhibition across multiple targets, whereas thiorphan and bestatin show target-specific potency varying by >100-fold. |
| Conditions | In vitro enzyme inhibition assays using purified enzyme preparations. |
Why This Matters
This multi-target profile is essential for achieving complete blockade of neurotensin catabolism, a result unattainable with a single selective inhibitor.
- [1] Kitabgi P, Dubuc I, Nouel D, Costentin J, Cuber JC, Fulcrand H, Doulut S, Rodriguez M, Martinez J. Effects of thiorphan, bestatin and a novel metallopeptidase inhibitor JMV 390-1 on the recovery of neurotensin and neuromedin N released from mouse hypothalamus. Neurosci Lett. 1992 Aug 17;142(2):200-4. View Source
- [2] Bourdel E, Doulut S, Jarretou G, Labbe-Jullie C, Fehrentz JA, Doumbia O, Kitabgi P, Martinez J. New hydroxamate inhibitors of neurotensin-degrading enzymes. Synthesis and enzyme active-site recognition. Int J Pept Protein Res. 1996;48(2):148-55. View Source
